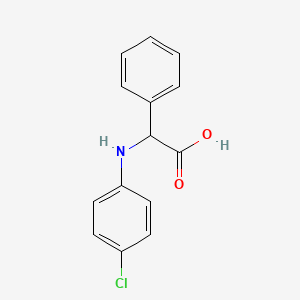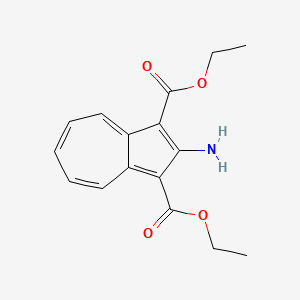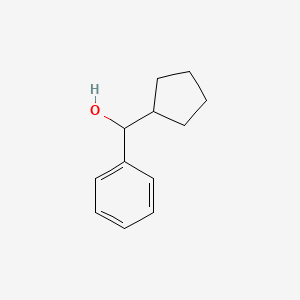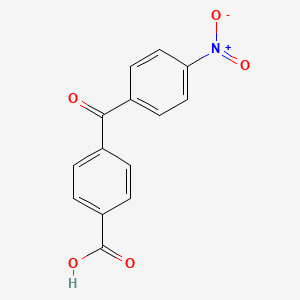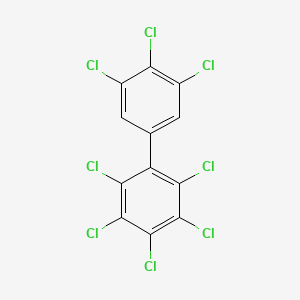
2,3,3',4,4',5,5',6-八氯联苯
描述
2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular formula of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl is C12H2Cl8 . The structure consists of two benzene rings with eight chlorine atoms attached .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl are as follows :科学研究应用
Atropisomer Characterization
- 已对多氯联苯(PCBs)的异构体进行了研究,如2,3,3',4,4',5,5',6-八氯联苯。这些异构体是稳定的对映体对,室温下不易消旋,这对于理解它们在环境和生物行为中的重要性至关重要(Püttmann等,1986年)。
Hematopoietic Tissue Distribution
- 关于PCBs在造血组织中的分布的研究,包括2,3,3',4,4',5,5',6-八氯联苯,在猴子和小鼠的骨髓中显示出显著的积累。这一发现对评估PCBs对造血系统的影响至关重要(Beran et al., 1983)。
Corrosion Inhibition
- 对2,3,3',4,4',5,5',6-八氯联苯等化合物的研究有助于腐蚀抑制剂的开发。这些抑制剂在酸性溶液中有效,并在保护金属免受腐蚀方面发挥着至关重要的作用(Chafiq et al., 2020)。
Organic Semiconductor Research
- 已评估PCB衍生物作为有机半导体的潜在用途。它们的结构和电子性质对电子器件中的应用至关重要(Kashiki et al., 2011)。
PCB Degradation Pathways
- 了解PCBs的降解途径对于环境修复至关重要。研究已经检验了各种PCB同分异构体的降解,包括2,3,3',4,4',5,5',6-八氯联苯,以确定其分解的有效方法(Noma et al., 2007)。
Solubility in Supercritical Fluids
- 已研究PCB同分异构体在超临界流体中的溶解性,以了解它们在各种环境条件下的行为。这项研究对设计有效的方法从受污染的地点去除PCBs至关重要(Anitescu & Tavlarides, 1999)。
Chiral Effects in Enzyme Induction
- 已研究了PCBs的手性性质,包括2,3,3',4,4',5,5',6-八氯联苯,对药物代谢酶诱导的影响。了解这些影响对于评估PCBs的生物影响至关重要(Püttmann等,1989年)。
Density Functional Theory Studies
- 密度泛函理论已应用于研究PCBs的性质,包括它们的电离势和电子亲和力。这些研究对于理解这些化合物的电子结构和反应性至关重要(Arulmozhiraja et al., 2002)。
Synthesis and Identification in Breast Milk
- 已成功合成各种PCB同分异构体,包括八氯联苯。在人类母乳和商业制剂中识别这些化合物对于了解人类暴露于PCBs的重要性至关重要(Mullin et al., 1981)。
Toxicity Estimation using Molecular Descriptors
- 已开发了定量结构-毒性关系模型,用于估计PCBs的毒性。这种方法对于在没有广泛实验测试的情况下预测PCBs的毒理影响至关重要(Eddy, 2020)。
Kinetic Studies of Hydroxyl Radical Oxidation
- 使用定量结构-活性关系模型研究了PCBs与羟基自由基的反应动力学。这样的研究有助于理解PCBs在大气中的命运(Yang et al., 2016)。
异常有丝分裂诱导
- 发现某些PCB同分异构体会诱导异常有丝分裂,这是理解这些化合物潜在致癌效应的关键因素(Jensen et al., 2000)。
安全和危害
属性
IUPAC Name |
1,2,3,4,5-pentachloro-6-(3,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-4-1-3(2-5(14)7(4)15)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXBCDUYUQKWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074241 | |
| Record name | 2,3,3',4,4',5,5',6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,4',5,5',6-Octachlorobiphenyl | |
CAS RN |
74472-53-0 | |
| Record name | 2,3,3',4,4',5,5',6-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',5,5',6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',5,5',6-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1Y2JD283U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



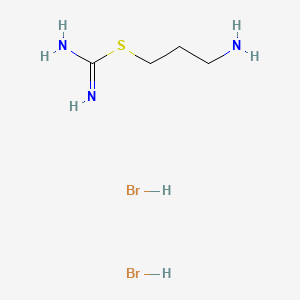
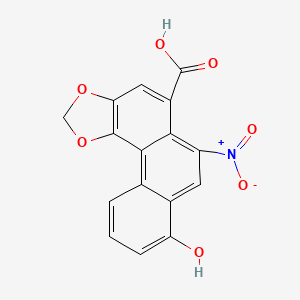
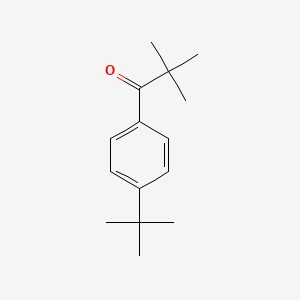
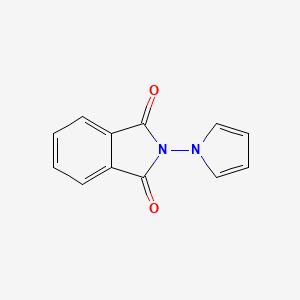
![[3,4,5-Triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B1593537.png)
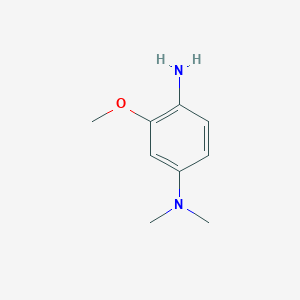
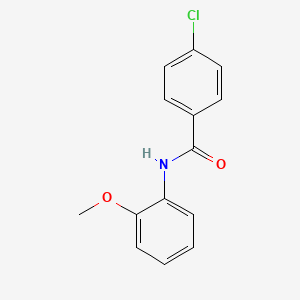
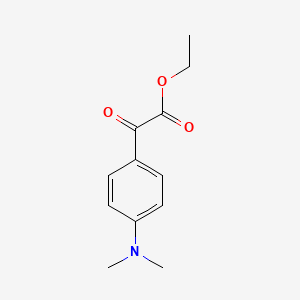
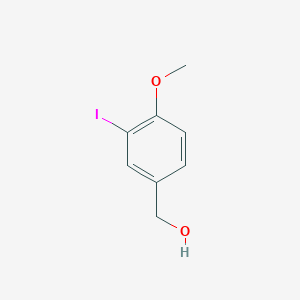
![2-[2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)ethylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1593548.png)
